5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . The reaction conditions often include the use of solvents like DMSO and an oxygen atmosphere to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to minimize byproducts and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-isopropyl-2-methyl-2H-indazole
- 5-Bromo-2-methyl-3-(1-methylethyl)-2H-indazole
Uniqueness
What sets 5-Bromo-7-fluoro-3-isopropyl-2-methyl-2H-indazole apart from similar compounds is the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12BrFN2 |
---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2-methyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)11-8-4-7(12)5-9(13)10(8)14-15(11)3/h4-6H,1-3H3 |
InChI Key |
WFSHVFDAMZUORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=NN1C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.